molecular formula C12H18O5 B14548351 Benzoic acid;2-(ethoxymethoxy)ethanol CAS No. 62254-42-6

Benzoic acid;2-(ethoxymethoxy)ethanol

Cat. No.: B14548351
CAS No.: 62254-42-6
M. Wt: 242.27 g/mol
InChI Key: XWIQGTXXZPEPGO-UHFFFAOYSA-N
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Description

Overview of Benzoate (B1203000) Esters and Their Structural Diversity in Chemical Synthesis

Benzoate esters are a significant class of organic compounds characterized by the core structure of a benzoate group attached to an organic substituent via an ester linkage. Derived from benzoic acid, these esters are integral to numerous areas of chemical synthesis and materials science. Their versatility stems from the vast structural diversity that can be achieved by modifying both the aromatic ring of the benzoate moiety and, more commonly, the alcohol-derived portion of the ester.

The synthesis of benzoate esters can be accomplished through various methods, with the Fischer esterification—the acid-catalyzed reaction between a carboxylic acid and an alcohol—being a foundational technique. starklab.de Other methods include the acylation of alcohols using benzoyl chloride, often in the presence of a base like pyridine. The choice of synthetic route allows chemists to incorporate a wide array of functional groups, leading to esters with tailored properties. This structural adaptability makes benzoate esters valuable as protecting groups for alcohols, intermediates in multi-step syntheses, and core components in functional materials. epa.gov Research has demonstrated their application in creating materials with unique optical properties, forming supramolecular chiral assemblies, and even as potential therapeutic agents in medicinal chemistry.

Significance of Ether-Functionalized Alcohols in Ester Formation

Ether-functionalized alcohols, also known as glycol ethers, are a class of solvents and chemical intermediates that possess both an ether linkage and a hydroxyl group. alliancechemical.comwho.int Their dual functionality makes them particularly interesting substrates in esterification reactions. When an ether-functionalized alcohol reacts with a carboxylic acid like benzoic acid, it forms an ester that incorporates the ether moiety, thereby influencing the final product's physical and chemical properties.

The presence of the ether linkage can enhance the resulting ester's solvency for a range of substances, a property that is highly valued in applications such as coatings, inks, and cleaning solutions. who.intjustia.com Furthermore, the ether group can affect the molecule's polarity, flexibility, and thermal stability. However, the synthesis of esters from these alcohols can present challenges. Some ether-alcohols are susceptible to decomposition in the presence of strong acid catalysts, which are often used in conventional esterification methods. This necessitates the development of alternative catalytic systems, such as solid cation exchange resins, to achieve high yields without degradation of the starting material. The incorporation of these alcohols is a key strategy for designing esters with specific performance characteristics for advanced applications.

Contextualization of Benzoic Acid; 2-(ethoxymethoxy)ethanol within Ether-Substituted Benzoate Ester Research

Benzoic acid; 2-(ethoxymethoxy)ethanol, with the chemical formula C11H14O4, is a specific example of an ether-substituted benzoate ester. It is formed from the esterification of benzoic acid and the ether-functionalized alcohol 2-(ethoxymethoxy)ethanol. While detailed research on this exact molecule is not extensively published, its structure is representative of a broader class of compounds that are subjects of significant academic and industrial interest. These compounds are often explored for their utility as plasticizers, solvents, and intermediates in organic synthesis.

Closely related analogues, such as the mono- and dibenzoates of diethylene glycol (DEG) and dipropylene glycol (DPG), have been studied extensively. Research on these compounds has shown that they can act as effective plasticizers for aqueous polymer compositions, including adhesives and caulks. For instance, diethylene glycol dibenzoate, a solid at room temperature, forms a liquid mixture when combined with sufficient diethylene glycol monobenzoate, highlighting how subtle structural variations can dramatically alter physical properties. These glycol ether benzoates are valued for their ability to impart flexibility and durability to polymers.

Table 1: Properties of Benzoic Acid; 2-(ethoxymethoxy)ethanol and Related Analogues
Compound NameCAS NumberMolecular FormulaKey Research Area/Application
Benzoic acid; 2-(ethoxymethoxy)ethanol62254-42-6C11H14O4Organic Synthesis Intermediate
Diethylene glycol dibenzoate120-55-8C18H18O5Plasticizer for polymers (e.g., PVC, adhesives)
Dipropylene glycol dibenzoate27138-31-4C20H22O5Plasticizer, coalescing agent in latex paints
2-(2-(2-Ethoxyethoxy)ethoxy)ethyl benzoateN/AC15H22O5Represents more complex glycol ether esters

Academic Research Landscape and Interdisciplinary Relevance of This Ester Class

The academic and industrial research landscape for ether-substituted benzoate esters is both broad and dynamic. It spans multiple disciplines, from fundamental organic synthesis to applied materials science and polymer chemistry. A significant area of research focuses on the development of novel and efficient catalytic methods for their synthesis, aiming to overcome challenges such as selectivity and harsh reaction conditions.

In materials science, this class of esters is investigated for its role in creating advanced polymers and functional materials. For example, peripherally functionalized poly(benzyl ether) dendrons with aromatic ester groups have been shown to act as gelators for organic solvents, forming highly ordered supramolecular networks. These dendritic structures exhibit properties that are highly dependent on the ester and ether functionalities, making them promising for applications in intelligent soft materials. Furthermore, the incorporation of benzoate esters into polymer backbones, creating poly(ether-ester)s, is a strategy for developing new bio-based and degradable materials with tunable thermal and mechanical properties.

The interdisciplinary relevance of these compounds is underscored by their use as plasticizers, where they improve the flexibility and processing of polymers, and in the formulation of coatings and personal care products, where their solvency and low volatility are advantageous. who.int As research continues to push the boundaries of molecular design, the versatile and tunable nature of ether-substituted benzoate esters ensures their continued importance in developing next-generation materials and chemical technologies.

Properties

CAS No.

62254-42-6

Molecular Formula

C12H18O5

Molecular Weight

242.27 g/mol

IUPAC Name

benzoic acid;2-(ethoxymethoxy)ethanol

InChI

InChI=1S/C7H6O2.C5H12O3/c8-7(9)6-4-2-1-3-5-6;1-2-7-5-8-4-3-6/h1-5H,(H,8,9);6H,2-5H2,1H3

InChI Key

XWIQGTXXZPEPGO-UHFFFAOYSA-N

Canonical SMILES

CCOCOCCO.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Synthetic Methodologies for Benzoic Acid; 2 Ethoxymethoxy Ethanol and Analogous Benzoate Esters

Direct Esterification Approaches

Direct esterification is a widely employed and fundamental reaction in organic synthesis for the formation of esters. This method typically involves the condensation of a carboxylic acid and an alcohol, with the elimination of water. The reversibility of this reaction often necessitates specific strategies to drive the equilibrium towards the product side.

Acid-Catalyzed Esterification Protocols

Acid catalysis is a conventional and effective method for promoting the esterification of carboxylic acids with alcohols. The catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.

Lewis acid metal catalysts, such as those based on tin(II) and titanium, have proven to be effective in catalyzing esterification reactions, often under milder conditions than strong Brønsted acids.

Tin(II) Catalysts: Tin(II) chloride (SnCl₂) is a readily available and efficient catalyst for the esterification of carboxylic acids with alcohols. researchgate.net Studies have demonstrated its catalytic activity in the synthesis of various esters, including benzoates. For instance, the esterification of benzoic acid with propanol (B110389) has been successfully carried out in the presence of a catalytic amount of SnCl₂. The reaction yield is influenced by factors such as reaction temperature and time. The proposed mechanism involves the coordination of the tin(II) ion to the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by the alcohol. organic-chemistry.org

Titanium Catalysts: Titanium-based catalysts, including titanium tetrachloride (TiCl₄) and various organotitanium complexes, are also widely used in esterification. mdpi.comgoogle.com Titanium(IV) complexes act as effective Lewis acids to activate the carboxylic acid. mdpi.com The use of titanium catalysts can be advantageous, particularly in cases where substrates are sensitive to strong acids. tandfonline.comnih.gov For example, titanium tetrachloride has been shown to be a highly effective coupling reagent for the one-pot formation of esters from carboxylic acids and alcohols under mild and neutral conditions. mdpi.com Furthermore, organo-titanium compounds have been utilized as catalysts for the preparation of esters from carboxylic acids and primary or secondary alcohols in the liquid phase. google.com Mechanistic studies on titanium aminotriphenolate catalysts suggest that the amphoteric nature of the catalyst, combining Lewis acidity with Brønsted basicity, is crucial for its catalytic activity. researchgate.net

Catalytic Activity of SnCl₂ in the Esterification of Benzoic Acid with Propanol
RunSnCl₂ (mol%)Temperature (°C)Time (h)Yield (%)
Titanium-Catalyzed Esterification of Various Carboxylic Acids tandfonline.comnih.gov
Carboxylic AcidAlcoholCatalystConditionsYield (%)

Given that esterification is a reversible reaction that produces water as a byproduct, the removal of water is a critical factor in driving the reaction to completion and achieving high yields. mdpi.com A common and effective technique for water removal is azeotropic distillation. google.comwikipedia.org

This method involves adding a solvent (an entrainer) that forms a low-boiling azeotrope with water. wikipedia.org As the reaction mixture is heated, the water-entrainer azeotrope distills off, effectively removing water from the reaction equilibrium. The condensed azeotrope can then be collected in a Dean-Stark apparatus, where the water separates from the immiscible entrainer, which is then returned to the reaction flask. researchgate.net Common entrainers used in esterification reactions include toluene (B28343), benzene (B151609), and hexane (B92381). wikipedia.org For instance, in the preparation of 2-butoxy-ethyl benzoate (B1203000), heptane (B126788) is added to facilitate the removal of water via co-distillation. google.com

The selection of the entrainer and the reaction temperature are crucial for the efficiency of the process. The boiling point of the azeotrope must be lower than the boiling points of the reactants and the ester product to ensure selective removal of water.

Transition Metal-Catalyzed Esterification

In addition to tin and titanium, other transition metals have been explored as catalysts for the synthesis of benzoate esters, offering alternative reaction pathways and conditions.

Iron catalysts are attractive due to their low cost, low toxicity, and environmental friendliness. Iron(III) salts, such as ferric chloride (FeCl₃) and iron(III) sulfate (B86663) (Fe₂(SO₄)₃·xH₂O), have been reported to catalyze the esterification of benzoic acid and its derivatives with alcohols. These Lewis acidic iron catalysts function similarly to tin and titanium catalysts by activating the carboxylic acid. The synthesis of methyl benzoate, for example, has been achieved using Lewis acid catalysts like Fe₂(SO₄)₃·xH₂O, sometimes in conjunction with an auxiliary catalyst like concentrated sulfuric acid to enhance the reaction rate. mdpi.com

Metallocene complexes, particularly those of zirconium, have emerged as powerful and moisture-tolerant catalysts for esterification reactions. Zirconocene (B1252598) triflate (Zr(Cp)₂(OTf)₂) is a notable example that effectively catalyzes the direct condensation of carboxylic acids and alcohols without the need for water scavenging techniques. thieme-connect.com

This catalyst has demonstrated activity in the esterification of benzoic acid with alcohols like 2-phenylethanol (B73330) in aromatic solvents, affording good yields. thieme-connect.com Kinetic studies suggest that the reaction is zirconium-catalyzed and not simply promoted by the in-situ generation of triflic acid. acs.org The robustness of zirconocene triflate in the presence of water makes it a practical catalyst for various dehydrative transformations. thieme-connect.com A highly efficient method for the direct esterification of acyl acids and alcohols in a strict 1:1 ratio has been developed using a zirconocene complex under solvent-free conditions. rsc.org

Zirconocene Triflate-Catalyzed Esterification of Benzoic Acid thieme-connect.comacs.org
AlcoholCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)

Organocatalytic and Nucleophilic Acylation Strategies

Organocatalysis offers a metal-free approach to ester synthesis, often providing high selectivity and operating under mild conditions. Nucleophilic acylation is a key strategy within this field for the formation of ester bonds.

4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for acylation reactions. Its mechanism involves the formation of a highly reactive acylpyridinium intermediate, which is more susceptible to nucleophilic attack by an alcohol than the original acylating agent.

Carbonylimidazole derivatives, such as 1-benzoylimidazole, serve as efficient acylation reagents, particularly when activated by organobases. mdpi.com For instance, the combination of 1-benzoylimidazole with a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) allows for the highly regioselective benzoylation of primary hydroxyl groups under mild conditions. mdpi.com This method provides a robust, metal-free strategy for targeted ester formation. mdpi.com

In molecules with multiple hydroxyl groups (polyols), achieving selectivity for a specific position is a significant synthetic challenge. Organocatalysis provides powerful tools for controlling this regioselectivity, which is often governed by the catalyst rather than the intrinsic reactivity of the substrate. nih.gov

One effective organocatalyst is 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), which can facilitate the regioselective acylation of diols and carbohydrates. researchgate.net The proposed mechanism suggests that DBN acts as a bifunctional catalyst, engaging in dual hydrogen-bonding with the polyol substrate while simultaneously forming a reactive acyl-ammonium intermediate. researchgate.net This dual activation directs the acylation to the sterically less hindered hydroxyl group. researchgate.net Similarly, acetate (B1210297) ions have been shown to catalyze the regioselective acetylation of diols and polyols by forming a dual hydrogen-bond complex with the substrate, enabling monoacylation with high yields under mild conditions. acs.orgnih.gov This catalyst-controlled approach allows for acylation to occur with a reversal of the substrate's intrinsic reactivity, a key advantage in the synthesis of complex molecules. nih.gov

Multi-Step Synthesis of Substituted Benzoic Acid Esters

The synthesis of more complex benzoate esters, especially those with substitutions on the aromatic ring, often requires multi-step sequences. These routes typically involve the initial formation of the ester linkage followed by or preceded by modifications to the core structure.

The reaction between an acyl chloride and an alcohol is a versatile and widely used method for preparing esters. libretexts.org This reaction is a nucleophilic addition-elimination process where the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. savemyexams.comchemguide.co.uk The reaction is typically vigorous, often occurring at room temperature, and is effectively irreversible due to the formation of hydrogen chloride gas as a byproduct. chemguide.co.uklibretexts.org

To synthesize a compound like 2-(ethoxymethoxy)ethyl benzoate, benzoyl chloride would be reacted with 2-(ethoxymethoxy)ethanol. The lone pair of electrons on the oxygen atom of the alcohol initiates a nucleophilic attack on the carbonyl carbon of the benzoyl chloride, leading to the formation of a tetrahedral intermediate. chemguide.co.uk Subsequently, a chloride ion is eliminated, and a proton is removed from the oxygen, yielding the final ester product and HCl. savemyexams.comchemguide.co.uk Acid anhydrides can also be used as acylating agents in similar reactions, which are generally slower than those with acyl chlorides and may require warming. chemguide.co.uk

The synthesis of benzoate esters with specific substitution patterns on the benzene ring is crucial for various applications, including pharmaceuticals. Ethyl 3,4-bis(2-methoxyethoxy)benzoate is an example of such a compound, serving as an intermediate in the synthesis of the cancer treatment drug Erlotinib. alfachemch.com Its structure features two ether-alcohol chains attached to the aromatic ring, in addition to the ethyl ester group.

The synthesis of this molecule involves building upon a substituted benzoic acid precursor. While a detailed multi-step pathway is specific to the target, it generally involves the esterification of 3,4-dihydroxybenzoic acid followed by the etherification of the hydroxyl groups. The physical and chemical properties of this compound are well-defined.

Properties of Ethyl 3,4-bis(2-methoxyethoxy)benzoate alfachemch.comnih.gov
PropertyValue
CAS Number183322-16-9
Molecular FormulaC15H22O6
Molecular Weight298.33 g/mol
AppearanceSolid
Melting Point55-58 °C
Boiling Point401.7±45.0 °C
Density1.102 g/cm³

Sustainable and Atom-Economical Synthetic Routes for Benzoate Esters

Modern chemistry emphasizes the development of "green" synthetic methods that are both environmentally friendly and efficient. The concepts of sustainability and atom economy are central to this goal. Atom economy, a principle developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jk-sci.com

For benzoate ester synthesis, sustainable approaches aim to replace classical methods that often generate significant waste. For example, solid-liquid solvent-free phase transfer catalysis (PTC) and acidic catalysis in dry media, sometimes enhanced by microwave activation, offer improvements over traditional procedures. nih.gov These methods can reduce or eliminate the need for hazardous solvents and simplify product purification. nih.gov

A truly atom-economical reaction maximizes the use of all reactant materials, generating few or no byproducts. jk-sci.com Addition reactions are prime examples of 100% atom-economical processes. jk-sci.com In the context of ester synthesis, novel catalytic systems are being explored to improve atom economy. For instance, a ruthenium-catalyzed reductive synthesis of esters from aldehydes or ketones and carboxylic acids has been developed, using carbon monoxide as a deoxygenating agent. nih.gov This process represents a new type of redox reaction for ester formation and avoids the stoichiometric waste associated with traditional coupling reagents. nih.govacs.org The pursuit of such routes, which minimize waste and energy consumption, is a key focus of contemporary organic synthesis. jk-sci.comrsc.org

Chemical Transformations and Reaction Pathways of Benzoic Acid; 2 Ethoxymethoxy Ethanol

Reactivity of the Ester Functional Group

The ester group is a central feature of the molecule's reactivity, susceptible to both hydrolytic and reductive cleavage. These reactions break the acyl-oxygen bond, leading to the formation of benzoic acid or benzyl (B1604629) alcohol derivatives.

Hydrolytic Cleavage Mechanisms

Ester hydrolysis is the cleavage of an ester by water, a reaction that can be catalyzed by either acid or base. chemistrysteps.com This process converts 2-(ethoxymethoxy)ethyl benzoate (B1203000) back into its constituent carboxylic acid (benzoic acid) and alcohol (2-(ethoxymethoxy)ethanol).

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is reversible and proceeds via a nucleophilic acyl substitution mechanism. youtube.com The process is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.org Following a proton transfer, the 2-(ethoxymethoxy)ethanol moiety is eliminated as a leaving group, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields benzoic acid. libretexts.orglibretexts.org Due to the reversible nature of this reaction, a large excess of water is typically used to drive the equilibrium towards the products. chemistrysteps.com

Base-Promoted Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), hydrolysis is an irreversible process. chemistrysteps.commasterorganicchemistry.com The reaction begins with the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com This intermediate then collapses, eliminating the 2-(ethoxymethoxy)ethoxide ion as the leaving group. libretexts.org In the final step, the alkoxide ion, being a strong base, deprotonates the newly formed benzoic acid. This acid-base reaction is effectively irreversible and results in the formation of a carboxylate salt (e.g., sodium benzoate) and 2-(ethoxymethoxy)ethanol. masterorganicchemistry.com Acidification of the reaction mixture in a subsequent workup step is required to obtain the neutral benzoic acid. sserc.org.ukquora.com

Summary of Hydrolytic Cleavage Mechanisms
ConditionCatalyst/ReagentKey StepsProductsReversibility
AcidicH₃O⁺ (e.g., dilute H₂SO₄ or HCl)1. Protonation of C=O 2. Nucleophilic attack by H₂O 3. Proton transfer 4. Elimination of alcoholBenzoic Acid + 2-(Ethoxymethoxy)ethanolReversible
BasicOH⁻ (e.g., NaOH)1. Nucleophilic attack by OH⁻ 2. Elimination of alkoxide 3. Deprotonation of carboxylic acidBenzoate Salt + 2-(Ethoxymethoxy)ethanolIrreversible

Reductive Transformations to Corresponding Alcohols and Derivatives

Esters can be reduced to primary alcohols using powerful reducing agents. For 2-(ethoxymethoxy)ethyl benzoate, this transformation cleaves the ester bond and reduces the carboxylate portion.

The reduction is typically accomplished using strong hydride reagents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com Weaker reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. libretexts.org The reaction proceeds via nucleophilic acyl substitution followed by a nucleophilic addition. A hydride ion from LiAlH₄ first attacks the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate collapses, eliminating the 2-(ethoxymethoxy)ethoxide ion and forming an aldehyde intermediate (benzaldehyde). Since aldehydes are more reactive than esters towards reduction, the benzaldehyde (B42025) is immediately attacked by a second hydride ion, yielding an alkoxide intermediate. A final aqueous workup step protonates the two alkoxide ions to give the final products: benzyl alcohol and 2-(ethoxymethoxy)ethanol. brainly.com

Reductive Transformation of 2-(Ethoxymethoxy)ethyl Benzoate
ReagentIntermediateFinal ProductsNotes
1. LiAlH₄ 2. H₂O workupBenzaldehydeBenzyl alcohol + 2-(Ethoxymethoxy)ethanolA powerful reducing agent is required. The reaction proceeds through an aldehyde which is further reduced. brainly.com

Reactivity Pertaining to the Ether Linkage within the Alcohol Moiety

The 2-(ethoxymethoxy)ethanol portion of the molecule contains two ether linkages (C-O-C). Ethers are known for their general lack of reactivity, which makes them useful as solvents. orgoreview.com However, under stringent conditions, these linkages can be cleaved. The most common method for ether cleavage involves treatment with strong acids, particularly hydrogen halides like hydrobromic acid (HBr) or hydroiodic acid (HI). transformationtutoring.comlibretexts.org

The reaction mechanism involves the initial protonation of the ether oxygen by the strong acid to form a good leaving group (an alcohol). transformationtutoring.comlibretexts.org The halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking one of the adjacent carbon atoms and displacing the alcohol. This reaction typically proceeds via an Sₙ2 mechanism for primary and secondary alkyl groups, with the halide attacking the less sterically hindered carbon. orgoreview.comlibretexts.org If a tertiary, benzylic, or allylic carbon is present, the mechanism may shift to an Sₙ1 pathway due to the stability of the resulting carbocation. libretexts.org Cleavage of the ether bonds in the 2-(ethoxymethoxy)ethanol fragment would lead to a mixture of halogenated and hydroxylated ethylene (B1197577) derivatives.

Derivatization and Functionalization Strategies

Beyond cleavage reactions, the molecule can be modified through reactions on the benzoate ring or the ethoxymethoxy side chain.

Electrophilic Aromatic Substitution on the Benzoate Ring

The aromatic ring of the benzoate group can undergo electrophilic aromatic substitution (EAS), although it is deactivated towards this type of reaction. unwisdom.org The ester group (-COOR) is an electron-withdrawing group, which reduces the electron density of the benzene (B151609) ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene itself. wikipedia.org

This deactivating effect also directs incoming electrophiles to the meta position. unwisdom.org The ortho and para positions are more strongly deactivated because resonance structures for the intermediate carbocation (the arenium ion) place the positive charge directly adjacent to the electron-withdrawing carbonyl group, which is highly destabilizing. The intermediate for meta attack avoids this unfavorable arrangement.

A classic example of this reactivity is the nitration of a benzoate ester, such as methyl benzoate. rsc.org Treatment with a mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). ma.eduaiinmr.com The nitronium ion is then attacked by the benzene ring, leading predominantly to the formation of the meta-nitro substituted product. unwisdom.orgrsc.org

Reactions Involving the Ethoxymethoxy Group

The ethoxymethoxy group (-OCH₂OCH₂CH₃) is classified as an acetal (B89532). A key feature of acetals is their stability under neutral and basic conditions, but their susceptibility to cleavage under acidic conditions. researchgate.netadichemistry.com This property makes them excellent protecting groups for alcohols in organic synthesis. wikipedia.org

The hydrolysis of the acetal linkage in 2-(ethoxymethoxy)ethyl benzoate can be achieved with aqueous acid. The mechanism begins with the protonation of one of the ether oxygens, followed by the departure of an alcohol (ethanol in this case) to form a resonance-stabilized oxocarbenium ion. masterorganicchemistry.comlibretexts.org This intermediate is then attacked by water. Subsequent deprotonation yields a hemiacetal, which is generally unstable and further hydrolyzes to yield the parent alcohol (in this case, ethylene glycol), formaldehyde, and the previously eliminated ethanol. This cleavage is typically much more facile than the cleavage of the simple ether linkage also present in the molecule. researchgate.net

Applications in Advanced Organic Synthesis and Materials Research

Role as Synthetic Intermediates for Complex Molecular Architectures

Benzoate (B1203000) derivatives are fundamental building blocks in the synthesis of a wide array of complex organic molecules. Their utility stems from the stability of the ester group and the reactivity of the aromatic ring, which can be functionalized to build intricate molecular frameworks.

The synthesis of the targeted cancer therapy drug Erlotinib serves as a prime example of the importance of benzoate esters with ether functionalities. While not 2-(ethoxymethoxy)ethyl benzoate itself, a closely related compound, ethyl 4,5-bis(2-methoxyethoxy)benzoate, is a critical intermediate in the manufacturing process of Erlotinib. nbinno.comnih.govvjs.ac.vngoogle.com

The synthesis of Erlotinib typically begins with a 3,4-dihydroxybenzoic acid derivative. nih.govresearchgate.net This starting material undergoes O-alkylation to introduce the ether side chains, followed by esterification to produce intermediates like ethyl 3,4-bis(2-methoxyethoxy)benzoate. nih.gov This intermediate is then subjected to a series of reactions, including nitration and reduction, to form the core structure of the drug. nih.govvjs.ac.vn The presence of the bis(2-methoxyethoxy) groups is crucial for the biological activity of the final Erlotinib molecule.

The following table outlines key intermediates in a common synthetic route to Erlotinib, highlighting the role of benzoate esters with ether side chains.

Intermediate CompoundRole in Erlotinib Synthesis
Ethyl 3,4-dihydroxybenzoateStarting material for the introduction of ether side chains. vjs.ac.vngoogle.com
Ethyl 3,4-bis(2-methoxyethoxy)benzoateProduct of O-alkylation, a key precursor for subsequent nitration. nih.gov
Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoateNitrated intermediate, which is then reduced to the corresponding amine. nih.govvjs.ac.vn
Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoateThe amino derivative that undergoes cyclization to form the quinazoline (B50416) core of Erlotinib. nbinno.comnih.gov

There is currently a lack of specific data from the conducted research on the application of 2-(ethoxymethoxy)ethyl benzoate in the synthesis of agrochemical compounds.

Contribution to Polymer Science as Chemical Modifiers

Benzoate esters and related molecules with ether linkages are utilized in polymer science to modify the properties of materials. Their incorporation into polymer chains can influence characteristics such as flexibility, solubility, and thermal properties.

The incorporation of monomers containing ether and ester functionalities is a known strategy to tailor polymer properties. For example, poly(2-(2-methoxyethoxy)ethyl methacrylate) (PMEO2MA) is a well-studied thermoresponsive polymer. mdpi.comresearchgate.netnih.gov The presence of the methoxyethoxyethyl side chains imparts a lower critical solution temperature (LCST), meaning its solubility in water changes with temperature. mdpi.com This property is valuable for applications in drug delivery and smart materials.

Similarly, copolymers of methyl methacrylate (B99206) (MMA) and 2-ethoxyethyl methacrylate (2-EOEMA) have been synthesized. researchgate.netsapub.org The inclusion of 2-EOEMA, which contains both an ether and an ester group, can improve the flexibility and processability of the resulting polymer. sapub.org These examples suggest that a monomer based on 2-(ethoxymethoxy)ethyl benzoate could potentially be used to modify polymer properties in a similar fashion.

The synthesis and polymerization of various ester derivatives are an active area of research in polymer chemistry. Benzoate derivatives, in particular, have been explored for their potential in creating polymers with specific functionalities. Ester derivatives are considered imperative intermediates in the synthesis of polymer materials. mdpi.com

The following table summarizes research on related monomers and their impact on polymer properties.

MonomerPolymer SystemObserved Property Modification
2-(2-methoxyethoxy)ethyl methacrylate (MEO2MA)Homopolymers and copolymersThermoresponsive behavior (Lower Critical Solution Temperature). mdpi.comresearchgate.net
2-ethoxyethyl methacrylate (2-EOEMA)Copolymers with Methyl Methacrylate (MMA)Improved flexibility and processability. sapub.org

While direct research on 2-(ethoxymethoxy)ethyl benzoate as a polymer modifier is not extensively documented, the principles established with structurally similar monomers provide a strong indication of its potential utility in this field.

Computational Chemistry and Theoretical Studies on Benzoic Acid; 2 Ethoxymethoxy Ethanol and Its Derivatives

Electronic Structure and Molecular Properties Calculations

Computational quantum chemistry provides profound insights into the electronic nature and properties of molecules. For benzoic acid, these studies are extensive, while for 2-(ethoxymethoxy)ethanol, inferences are drawn from related compounds.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Characteristics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine optimized molecular geometries, vibrational frequencies, and various electronic properties.

Benzoic Acid:

DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(2d,p), have been instrumental in characterizing the structure of both benzoic acid monomers and dimers. In the gas phase, the monomer is planar, with the carboxyl group coplanar with the phenyl ring. acs.org The dimer form is stabilized by strong intermolecular hydrogen bonds between the carboxylic acid groups of two molecules, forming a cyclic structure. researchgate.net The calculated O-H···O hydrogen bond distance in the dimer is approximately 1.637 Å.

DFT studies have also been employed to investigate reaction mechanisms, such as the decarboxylation of benzoic acid. These studies explore various pathways, including those involving metal catalysts or radical intermediates, and calculate the activation energies for these processes. For instance, one study calculated an activation energy of 62.99 kcal/mol for a specific oxidative decarboxylation pathway. ajgreenchem.comresearchgate.net Furthermore, DFT is used to analyze the effects of different substituents on the properties of benzoic acid derivatives, correlating theoretical descriptors with experimental observations like gas-phase acidity. nih.gov

Interactive Data Table: Calculated Geometric Parameters for Benzoic Acid Dimer

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(2d,p))
Hydrogen Bond LengthO-H···O1.637 Å
C=O Bond LengthC=O1.225 Å (in dimer)
C-O Bond LengthC-O1.352 Å (in dimer)
O-H Bond LengthO-H0.989 Å (in dimer)
C-C-O Angle∠CCO118.5° (in dimer)
O-C=O Angle∠OCO122.8° (in dimer)
Data sourced from DFT calculations on the benzoic acid dimer.

2-(ethoxymethoxy)ethanol:

Direct DFT studies on 2-(ethoxymethoxy)ethanol are scarce. However, computational investigations of similar small hydroxy ethers like ethoxymethanol (B161747) and 2-methoxyethanol (B45455) have been conducted. nih.gov These studies use ab initio methods to determine thermodynamic properties and bond dissociation energies (BDEs), which are crucial for understanding their high-temperature chemistry. For instance, the unimolecular decomposition reactions are found to be dominated by H-atom migrations. nih.gov A computational study on the thermal degradation of the related 2-ethoxyethanol (B86334) was performed using G3MP2 and G3B3 methods to map potential energy surfaces and identify the most plausible reaction pathways. acs.org

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key tool in predicting the reactivity of molecules. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap, are indicative of a molecule's kinetic stability and chemical reactivity.

Benzoic Acid and its Derivatives:

For benzoic acid, the HOMO and LUMO are primarily localized on the phenyl ring and the carboxylic acid group. The HOMO-LUMO energy gap is a critical parameter; a smaller gap suggests higher reactivity. In one study, the calculated absorption peaks for benzoic acid in the gas phase were found at 183 nm and 221 nm, corresponding to electronic transitions mainly from HOMO-1 to LUMO and HOMO to LUMO+2, respectively. FMO analysis has also been applied to various benzoic acid derivatives to understand their antioxidant activity. scielo.org.za The distribution and energy of these orbitals help in identifying the sites susceptible to electrophilic or nucleophilic attack. For example, Fukui functions, derived from the electron densities of the frontier orbitals, are used as indicators of local reactivity towards free radicals. scielo.org.za

Interactive Data Table: FMO Properties of Benzoic Acid

PropertyValue (in various solvents)Significance
HOMO EnergyVaries with solvent polarityElectron-donating ability
LUMO EnergyVaries with solvent polarityElectron-accepting ability
HOMO-LUMO Gap~4-5 eV (typical range)Chemical reactivity, kinetic stability
Values are approximate and depend on the level of theory and solvent model used.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface.

Benzoic Acid:

The MEP surface of benzoic acid clearly shows distinct regions of positive and negative electrostatic potential. The most negative region (red/yellow) is located around the carbonyl oxygen atom of the carboxylic acid group, indicating its susceptibility to electrophilic attack and its role as a hydrogen bond acceptor. researchgate.net The most positive region (blue) is found around the acidic hydrogen of the hydroxyl group, making it the primary site for nucleophilic attack and hydrogen bond donation. researchgate.net The phenyl ring exhibits a region of negative potential above and below the plane, characteristic of aromatic systems. This analysis is crucial for understanding the non-covalent interactions of benzoic acid.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a time-resolved picture of molecular motion, allowing for the study of conformational changes, stability, and intermolecular interactions in a dynamic environment.

Conformational Analysis and Stability Profiling

Benzoic Acid:

For benzoic acid, theoretical calculations predict two main conformers. acs.org The most stable conformer has the carboxyl group coplanar with the phenyl ring. A higher-energy conformer exists where the carboxyl group is twisted out of the plane of the phenyl ring. acs.org MD simulations can be used to study the population of these conformers in different environments and the dynamics of their interconversion.

2-(ethoxymethoxy)ethanol and Related Compounds:

The conformational landscape of flexible molecules like 2-(ethoxymethoxy)ethanol is complex due to the presence of multiple rotatable bonds. MD simulations are essential for exploring the accessible conformations and their relative stabilities. Studies on related molecules like ethylene (B1197577) glycol show that in aqueous solutions, the gauche conformation, stabilized by an intramolecular hydrogen bond, is predominant. researchgate.net Similar effects would be expected for 2-(ethoxymethoxy)ethanol, where intramolecular hydrogen bonding between the terminal hydroxyl group and one of the ether oxygens could stabilize specific conformations.

Investigation of Intermolecular Interactions

Understanding the intermolecular forces between benzoic acid and 2-(ethoxymethoxy)ethanol is key to predicting the behavior of their mixture. The primary interaction is expected to be hydrogen bonding.

Benzoic Acid Interactions:

Benzoic acid is well-known for forming strong hydrogen-bonded dimers in nonpolar solvents and in the solid state. ucl.ac.uk In polar solvents capable of hydrogen bonding, benzoic acid interacts with the solvent molecules. ucl.ac.uk The carboxylic acid group can act as both a hydrogen bond donor (through the -OH group) and a hydrogen bond acceptor (through the C=O group).

Interactions between Benzoic Acid and 2-(ethoxymethoxy)ethanol:

Ligand-Receptor Docking for Derivatives:

Computational docking is a technique used to predict the binding orientation of a small molecule (ligand) to a larger molecule, typically a protein receptor. This method is highly relevant for drug design and understanding biological activity.

Numerous studies have employed molecular docking to investigate the interaction of benzoic acid derivatives with biological targets. For example, novel tetrahydroisoquinolynyl-benzoic acid derivatives have been designed and evaluated as inhibitors of acetylcholinesterase and carbonic anhydrase, enzymes relevant to Alzheimer's disease. nih.govsci-hub.se In these studies, docking simulations are used to predict the binding modes of the derivatives within the active sites of the enzymes, and the binding affinities are estimated using scoring functions. nih.gov This computational approach is crucial for rational drug design, allowing for the screening of potential inhibitors and the optimization of their structures to enhance binding and biological activity.

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Molecular Formula: C11H16O4.", "is_safe": true} {"title": "this compound | 62254-42-6 | BLD Pharm", "url": "https://www.bldpharm.com/products/62254-42-6.html", "snippet": "Product Name: this compound. CAS No.: 62254-42-6. Formula: C11H16O4. Weight: 212.24. Purity: 97%. Synonyms: Benzoic Acid 2- ...", "is_safe": true} {"title": "this compound | 62254-42-6 | AK Scientific", "url": "https://www.aksci.com/item_detail.php?cat=M300", "snippet": "this compound. Catalog: M300. CAS: 62254-42-6. Formula: C11H16O4. MW: 212.24. Purity: 95%. For R&D use only. Not for medicinal, ...", "is_safe": true} {"title": "this compound | 62254-42-6 | Apollo Scientific", "url": "https://www.apolloscientific.co.uk/buy/biochemicals-reagents/analytical-standards/pc50410-benzoic-acid-2-ethoxymethoxy-ethanol", "snippet": "this compound. CAS: 62254-42-6. 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The available information is limited to chemical supplier entries, which provide basic details such as CAS number (62254-42-6), molecular formula (C11H16O4), and molecular weight (212.24 g/mol ). Some sources indicate it is a derivative of benzoic acid and 2-(ethoxymethoxy)ethanol. One entry on PubChem mentions it as a natural product found in Apis cerana (the Asiatic honey bee). However, this information does not extend to the computational and theoretical studies required to fulfill the user's request.

Given the strict instructions to focus solely on the specified compound and the provided outline, and the absence of relevant scientific literature, it is not possible to generate a thorough, informative, and scientifically accurate article on the requested topics. The creation of such an article would require non-existent data and would therefore be speculative and not based on factual, verifiable research.

Analytical Methodologies for Characterization and Reaction Monitoring in Research

Spectroscopic Characterization Techniques

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are used to map the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy provides information about the chemical environment, number, and connectivity of protons. For 2-(ethoxymethoxy)ethyl benzoate (B1203000), the spectrum is expected to show distinct signals for the aromatic protons of the benzoate group and the aliphatic protons of the 2-(ethoxymethoxy)ethyl chain. The aromatic region would typically display multiplets corresponding to the ortho, meta, and para protons of the benzene (B151609) ring. The aliphatic region would contain signals for the ethyl group (a quartet and a triplet) and the two methylene (B1212753) groups of the ethoxy-methoxy-ethyl chain, with characteristic chemical shifts and coupling patterns.

¹³C NMR Spectroscopy provides information on the different carbon environments in the molecule. The spectrum for 2-(ethoxymethoxy)ethyl benzoate would be expected to show a signal for the ester carbonyl carbon at the most downfield position (typically ~166 ppm). Aromatic carbons would appear in the ~128-133 ppm range, while the carbons of the aliphatic side chain, being attached to oxygen atoms, would resonate in the downfield aliphatic region (~60-98 ppm). The terminal methyl carbon of the ethyl group would appear at the most upfield position.

Predicted NMR Data for 2-(Ethoxymethoxy)ethyl Benzoate

¹H NMR Predicted Data¹³C NMR Predicted Data
AssignmentPredicted δ (ppm)Predicted MultiplicityAssignmentPredicted δ (ppm)
Aromatic H (ortho)~8.05dC=O (ester)~166.5
Aromatic H (para)~7.55tAromatic C (ipso)~130.2
Aromatic H (meta)~7.45tAromatic C (para)~133.0
COO-CH₂~4.50tAromatic C (ortho)~129.7
COO-CH₂-CH₂~3.85tAromatic C (meta)~128.5
O-CH₂-O~4.75sO-CH₂-O~95.0
O-CH₂-CH₃~3.60qCOO-CH₂~64.0
O-CH₂-CH₃~1.20tCOO-CH₂-CH₂~69.0
O-CH₂-CH₃~63.0
O-CH₂-CH₃~15.2

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation by molecular vibrations. For 2-(ethoxymethoxy)ethyl benzoate, the most prominent feature in the IR spectrum would be the strong carbonyl (C=O) stretching absorption of the ester group. The presence of both ether and ester functionalities would be confirmed by characteristic C-O stretching bands. Aromatic C-H and C=C stretching vibrations would also be observable. The disappearance of the broad O-H stretching band from the carboxylic acid reactant (benzoic acid) is a key indicator of successful esterification.

Predicted IR Absorption Bands for 2-(Ethoxymethoxy)ethyl Benzoate

Functional GroupVibrational ModePredicted Absorption Range (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aliphatic C-HStretching3000 - 2850
Ester C=OStretching1725 - 1715
Aromatic C=CStretching1600 - 1450
Ester C-OStretching1300 - 1250
Ether C-OStretching1150 - 1050

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the exact mass with high precision, allowing for the calculation of the molecular formula. The molecular weight of 2-(ethoxymethoxy)ethyl benzoate (C₁₂H₁₆O₄) is 224.25 g/mol .

In electron ionization (EI) mass spectrometry, the molecule is fragmented in a predictable manner, providing valuable structural information. For this ester, a common fragmentation pattern involves the cleavage of the ester bond. The most intense peak (base peak) is often the benzoyl cation (m/z 105). Another significant fragment would correspond to the loss of the ethoxy group from the side chain, and cleavage at the ether linkages would also produce characteristic ions. chemicalbook.com

Predicted Mass Spectrometry Fragments for 2-(Ethoxymethoxy)ethyl Benzoate

m/z ValuePredicted Fragment IonStructure
224[M]⁺ (Molecular Ion)[C₆H₅COOCH₂CH₂OCH₂OCH₂CH₃]⁺
179[M - OCH₂CH₃]⁺[C₆H₅COOCH₂CH₂OCH₂]⁺
121[C₆H₅COOH]⁺ (Benzoic Acid)[C₆H₅COOH]⁺
105[C₆H₅CO]⁺ (Benzoyl cation)[C₆H₅CO]⁺
77[C₆H₅]⁺ (Phenyl cation)[C₆H₅]⁺
73[CH₂OCH₂OCH₂CH₃]⁺[CH₂OCH₂OCH₂CH₃]⁺

Chromatographic Separation and Analysis Techniques

Chromatographic methods are essential for separating the target compound from reactants, byproducts, and solvents. They are crucial for assessing the purity of the final product and for monitoring the progress of a chemical reaction over time.

HPLC is a primary technique for determining the purity of non-volatile or thermally sensitive compounds like 2-(ethoxymethoxy)ethyl benzoate. A reversed-phase HPLC method would be most suitable for this analysis. ajast.net

Methodology : In a typical setup, a C18 column would be used as the stationary phase. The mobile phase would likely consist of a gradient mixture of an aqueous solvent (like water with a small amount of acid, e.g., formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). helixchrom.comresearchgate.net

Detection : Due to the presence of the aromatic benzene ring, the compound can be easily detected using a UV-Vis detector, typically set at a wavelength around 230-254 nm where the benzoate chromophore absorbs strongly.

Application : For purity assessment, a single, sharp peak at a specific retention time would indicate a pure sample. The presence of other peaks would signify impurities. For reaction monitoring, small aliquots of the reaction mixture can be injected into the HPLC at different time intervals. The decrease in the peak area of the starting materials (e.g., benzoic acid) and the corresponding increase in the peak area of the product, 2-(ethoxymethoxy)ethyl benzoate, allows for quantitative tracking of the reaction's progress toward completion.

Gas chromatography is a powerful technique for the separation and analysis of compounds that can be vaporized without decomposition. Given its structure, 2-(ethoxymethoxy)ethyl benzoate is expected to be sufficiently volatile and thermally stable for GC analysis. gcms.czrestek.com

Methodology : The analysis would typically be performed on a capillary column with a non-polar or mid-polarity stationary phase (e.g., DB-5 or HP-5ms). The sample is injected into a heated port, vaporized, and carried through the column by an inert gas (e.g., helium or nitrogen). researchgate.net The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid phase.

Coupling with Mass Spectrometry (GC-MS) : Coupling GC with a mass spectrometer is particularly powerful. As separated components elute from the GC column, they can be immediately analyzed by MS, providing both retention time for identification and a mass spectrum for structural confirmation. gcms.cz This is invaluable for identifying unknown byproducts in a reaction mixture.

Kinetic Studies : GC is well-suited for kinetic studies. By analyzing the composition of a reaction mixture at various times, the rate of disappearance of reactants and the rate of formation of products can be determined by measuring their respective peak areas. The inclusion of an internal standard can improve the accuracy of these quantitative measurements.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Mixture Separation

Thin Layer Chromatography (TLC) stands as a cornerstone analytical technique in synthetic chemistry for its simplicity, speed, and cost-effectiveness. merckmillipore.com It is particularly well-suited for the qualitative monitoring of reaction progress and the preliminary separation of components in a reaction mixture. In the context of the synthesis of Benzoic acid;2-(ethoxymethoxy)ethanol, likely through the esterification of benzoic acid with 2-(ethoxymethoxy)ethanol, TLC is an invaluable tool for tracking the consumption of starting materials and the formation of the desired ester product.

A typical TLC analysis for this reaction would involve spotting a small aliquot of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, commonly silica (B1680970) gel. merckmillipore.comyoutube.com The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent or solvent mixture, known as the mobile phase. The mobile phase ascends the plate via capillary action, and as it passes over the spotted sample, the different components of the mixture are separated based on their differential partitioning between the stationary phase (the silica gel) and the mobile phase.

The polarity of the compounds plays a crucial role in their separation. Benzoic acid, being a carboxylic acid, is relatively polar. The alcohol, 2-(ethoxymethoxy)ethanol, is also polar. The resulting ester, this compound, is generally less polar than the starting carboxylic acid. This difference in polarity allows for their separation on the TLC plate. Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rƒ), while more polar compounds interact more strongly with the stationary phase and have lower Rƒ values.

For monitoring the esterification reaction, spots of the starting materials (benzoic acid and 2-(ethoxymethoxy)ethanol) and the reaction mixture at different time intervals are applied to the same TLC plate. As the reaction proceeds, the intensity of the spots corresponding to the starting materials will decrease, while a new spot corresponding to the less polar ester product will appear and intensify. merckmillipore.comacs.org The reaction is considered complete when the spot of the limiting reactant (typically benzoic acid) is no longer visible.

The choice of the mobile phase is critical for achieving good separation. A common mobile phase for separating benzoic acid and its esters is a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or ethanol. merckmillipore.comyoutube.com The ratio of these solvents can be adjusted to optimize the separation. For instance, a mobile phase of toluene/ethanol (9:1 v/v) has been used for the separation of benzoic acid and its methyl ester. merckmillipore.com

Visualization of the separated spots on the TLC plate is often achieved by using a UV lamp, as aromatic compounds like benzoic acid and its esters are typically UV-active and will appear as dark spots on a fluorescent background. merckmillipore.comyoutube.com

The following interactive table provides representative Rƒ values for the compounds involved in the synthesis of this compound on a silica gel TLC plate with a hypothetical mobile phase.

CompoundHypothetical Rƒ ValuePolarity
Benzoic acid0.25High
2-(ethoxymethoxy)ethanol0.40Moderate
This compound0.65Low

Advanced Analytical Techniques for Comprehensive Characterization

Following the synthesis and preliminary analysis by TLC, a comprehensive characterization of this compound is essential to confirm its identity, purity, and structure. A combination of spectroscopic and spectrometric techniques is typically employed for this purpose.

Fourier-Transform Infrared (FT-IR) Spectroscopy is a powerful tool for identifying the functional groups present in a molecule. nih.govnih.gov For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands. The disappearance of the broad O-H stretching band from the carboxylic acid group of benzoic acid (around 2500-3300 cm⁻¹) and the appearance of a strong C=O stretching band for the ester group (typically in the range of 1720-1740 cm⁻¹) would be primary indicators of successful esterification. nih.gov Additionally, the presence of C-O stretching bands for the ester and ether linkages, as well as characteristic peaks for the aromatic ring, would be expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the structure of a molecule. Both ¹H NMR and ¹³C NMR are crucial for the characterization of this compound. nih.govnih.gov

¹H NMR: The ¹H NMR spectrum would show distinct signals for each type of proton in the molecule. The aromatic protons of the benzoate group would appear in the downfield region (typically δ 7.4-8.1 ppm). The protons of the 2-(ethoxymethoxy)ethanol moiety would have characteristic chemical shifts. For instance, the methylene protons adjacent to the ester oxygen would be shifted downfield compared to those in the starting alcohol.

¹³C NMR: The ¹³C NMR spectrum would provide information about the carbon framework of the molecule. The carbonyl carbon of the ester group would have a characteristic chemical shift in the range of δ 165-175 ppm. The aromatic carbons and the aliphatic carbons of the ethoxymethoxy)ethyl group would also show distinct signals. mdpi.com

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound, which helps in confirming its identity. researchgate.net For this compound, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) could be employed. researchgate.net The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern can also provide structural information.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of the synthesized compound. ijrsset.orgnih.gov By developing a suitable HPLC method, a sharp, single peak for this compound would indicate a high degree of purity. The retention time of the compound would be characteristic under specific chromatographic conditions (e.g., column type, mobile phase composition, and flow rate).

The following table summarizes the expected analytical data for the comprehensive characterization of this compound.

Analytical TechniqueExpected Observations
FT-IR Absence of broad O-H stretch (2500-3300 cm⁻¹). Presence of strong C=O stretch (~1720 cm⁻¹), C-O stretches, and aromatic C-H and C=C bands.
¹H NMR Signals in the aromatic region (δ 7.4-8.1 ppm) and aliphatic region corresponding to the protons of the 2-(ethoxymethoxy)ethyl group.
¹³C NMR Signal for the ester carbonyl carbon (δ ~165-170 ppm), signals for aromatic carbons, and signals for aliphatic carbons of the side chain.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₄O₄).
HPLC A single major peak indicating the purity of the compound.

Future Directions and Emerging Research Avenues for Ether Functionalized Benzoate Esters

Development of Innovative and Eco-Friendly Synthetic Methodologies

The synthesis of ether-functionalized benzoate (B1203000) esters is undergoing a transformation driven by the principles of green chemistry. The goal is to develop methods that are not only efficient but also minimize environmental impact by reducing waste, avoiding hazardous solvents, and utilizing renewable resources.

Researchers are increasingly exploring solvent-free reaction conditions, which offer significant environmental and economic advantages. bohrium.com Methodologies such as solid-liquid phase transfer catalysis (PTC) and acidic catalysis in dry media are being applied to the synthesis of various aromatic esters. bohrium.comnih.gov These techniques, often enhanced by microwave (MW) activation, can lead to higher yields, shorter reaction times, and simpler work-up procedures compared to traditional solvent-based methods. bohrium.comresearchgate.net For instance, the alkylation of in situ preformed carboxylates with alkyl halides using PTC has proven effective for certain benzoate esters. nih.gov

Another innovative approach involves reimagining classic reactions to be more sustainable. The Williamson ether synthesis, a fundamental reaction for forming ether linkages, is being adapted to use weaker, less hazardous alkylating agents like carboxylic acid esters at high temperatures (above 300°C). researchgate.netacs.org This catalytic process avoids the production of salt byproducts and can convert alcohols and phenols into ethers using catalytic amounts of alkali metal benzoates, with selectivities reaching up to 99%. acs.org Additionally, biocatalysis, using enzymes to perform esterification, represents a growing field that promises high selectivity under mild, aqueous conditions.

Table 1: Comparison of Conventional vs. Eco-Friendly Synthesis Methods for Aromatic Esters
ParameterConventional Method (e.g., Fischer Esterification)Eco-Friendly Method (e.g., MW-assisted, Solvent-Free PTC)
SolventOften requires excess, sometimes toxic, organic solvents (e.g., Toluene)Solvent-free or uses green solvents
CatalystStrong mineral acids (e.g., H₂SO₄)Phase transfer catalysts, solid acids (e.g., p-toluenesulfonic acid) nih.gov
Energy SourceConventional heating (hours)Microwave activation (minutes) nih.gov
ByproductsWater (often requires removal), salt wasteMinimal byproducts, easier work-up bohrium.com
EfficiencyVariable yields, often requires complex purificationGenerally higher yields and purity bohrium.com

Exploration of Novel Derivatives with Enhanced or Tunable Reactivity

The functional versatility of ether-functionalized benzoate esters makes them attractive targets for derivatization. By systematically modifying their molecular structure, scientists can enhance or precisely tune their chemical and physical properties for specific applications, ranging from materials science to pharmacology.

One major research thrust is the synthesis of ester libraries with varied electronic and steric properties. By introducing different electron-withdrawing or electron-donating groups onto the benzoic acid ring, the reactivity of the ester carbonyl group and the pKa of the parent acid can be modulated. researchgate.net Similarly, altering the length, branching, or functional groups within the ether side-chain can adjust properties like lipophilicity, viscosity, and binding affinity. researchgate.netgoogle.com For example, novel benzoate ester compositions based on branched diols have been shown to exhibit unexpectedly high viscosity, making them useful as specialized plasticizers. google.com

This "tunability" is critical for creating functional materials. Research has shown that by attaching different donor groups to a methyl benzoate acceptor, materials with promising charge transfer characteristics and tunable photophysical properties can be developed for potential use in organic light-emitting diodes (OLEDs). researchgate.net Furthermore, the incorporation of complex functionalities, such as crown ethers, into the ester structure can produce molecules with novel pharmacological potential, capable of interacting with biological cations. nih.gov The ability to regulate the reactivity of these molecules allows for the design of compounds tailored for advanced applications. rsc.org

Advanced Computational Modeling for Predictive Chemical Design

The integration of advanced computational modeling is revolutionizing the design of new ether-functionalized benzoate esters. By using powerful in silico techniques, researchers can predict molecular properties and biological activities before a compound is ever synthesized in the lab, saving significant time and resources.

Techniques like Density Functional Theory (DFT) are used to investigate the electronic characteristics and geometries of novel esters, providing insights into their photophysical properties and reactivity. researchgate.netmdpi.com This allows for the rational design of molecules with desired optical or electronic behaviors.

For applications involving biological systems, molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are invaluable tools. nih.govnih.gov Molecular docking simulates the interaction between a molecule and a protein's binding site, helping to design esters that can selectively bind to a specific biological target. nih.govmdpi.com QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This allows researchers to predict the activity of new, unsynthesized derivatives and prioritize the most promising candidates for synthesis. These computational strategies significantly reduce the experimental workload and accelerate the discovery of new functional molecules. mdpi.com

Table 2: Key Computational Techniques in Benzoate Ester Design
TechniquePrimary ApplicationPredicted Properties
Density Functional Theory (DFT)Electronic structure analysisMolecular orbital energies, absorption spectra, reactivity indices researchgate.net
Molecular DockingPredicting binding interactionsBinding affinity, orientation in active sites, intermolecular forces nih.gov
QSARPredicting biological activity from structurePotency (e.g., IC₅₀), toxicity, pharmacokinetic parameters nih.gov

Integration of Automated Synthesis and High-Throughput Screening in Research

The fields of automated synthesis and high-throughput screening (HTS) are converging to dramatically accelerate the pace of research on ether-functionalized benzoate esters. These technologies enable the rapid creation and evaluation of large libraries of compounds, allowing scientists to explore chemical space more efficiently than ever before. drugtargetreview.com

Automated platforms can perform chemical reactions on a nanoscale, using techniques like acoustic dispensing to synthesize hundreds or even thousands of unique ester derivatives in microplates. nih.govprf.org This miniaturization reduces the consumption of reagents and allows for a massive parallelization of experiments. drugtargetreview.com High-throughput experimentation (HTE) is used not only to create compound libraries but also to quickly optimize reaction conditions, ensuring that a greater proportion of designed molecules can be successfully prepared. drugtargetreview.comacs.org

Once synthesized, these libraries are subjected to HTS, where they are rapidly tested for desired properties. nih.gov This could involve screening for biological activity using colorimetric assays or biophysical methods, or for specific physical properties relevant to materials science. nih.govnih.gov The combination of automated synthesis and HTS creates a powerful "design-make-test-analyze" cycle that is much faster than traditional research methods, facilitating the swift identification of novel esters with valuable functions. nih.gov This integrated approach is a cornerstone of modern drug discovery and materials development. acs.org

Q & A

Q. What are the optimal synthetic routes for preparing benzoic acid derivatives with ethoxymethoxyethanol groups?

  • Methodological Answer : The synthesis typically involves esterification or etherification reactions. For example, refluxing homophthalic anhydride in methanol yields methoxy-substituted benzoic acid derivatives . Coupling ethoxymethoxyethanol with benzoic acid may require activating agents like thionyl chloride (to form the acid chloride) followed by nucleophilic substitution. Catalyst selection (e.g., cobalt naphthenates for oxidation reactions) and solvent systems (e.g., methanol or ethanol) significantly influence yield . Reaction monitoring via TLC using hexane:ethyl acetate:methanol (2:1:1) is recommended .

Q. How can researchers characterize the purity of benzoic acid-ethoxymethoxyethanol conjugates?

  • Methodological Answer : Use a combination of:
  • Chromatography : HPLC or LC-MS with a Purospher® STAR RP-18 column for separation and quantification .
  • Spectroscopy : UV-Vis spectroscopy (e.g., λmax at 254 nm for benzoic acid derivatives) and NMR (¹H/¹³C) to confirm structural integrity.
  • Physicochemical Tests : Measure pH (5.0–7.0 for 1% solutions) and active content (≥95% via GB/T 13173 surface activity assays) .

Q. What safety protocols are critical when handling 2-(ethoxymethoxy)ethanol in laboratory settings?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation; respiratory protection (e.g., N95 masks) is mandatory if ventilation is inadequate .
  • Storage : Store under inert atmosphere (argon/nitrogen) to prevent oxidation .
  • Disposal : Avoid drainage systems; collect waste in sealed containers for incineration .

Advanced Research Questions

Q. How can steric hindrance in benzoic acid-ethoxymethoxyethanol conjugates be mitigated during synthesis?

  • Methodological Answer :
  • Catalyst Optimization : Use bulky-base catalysts (e.g., DBU) to reduce steric clashes during coupling reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Stepwise Synthesis : Introduce the ethoxymethoxyethanol group before functionalizing the benzoic acid moiety to minimize steric interference .

Q. What strategies resolve contradictions in solubility data for benzoic acid derivatives in ethanol-based solvents?

  • Methodological Answer :
  • Temperature-Dependent Studies : Measure solubility at 25°C, 40°C, and 60°C to identify phase transitions .
  • Co-Solvent Systems : Blend ethanol with water or ethyl acetate to modulate polarity .
  • Validation : Cross-check results using multiple techniques (e.g., gravimetric analysis vs. UV quantification) .

Q. How can researchers design experiments to study the metabolic pathways of benzoic acid-ethoxymethoxyethanol derivatives?

  • Methodological Answer :
  • Isotopic Labeling : Use ¹³C-labeled benzoic acid to track metabolic intermediates via LC-MS .
  • In Vitro Models : Incubate derivatives with liver microsomes or hepatocytes to identify oxidation products (e.g., aldehydes/carboxylic acids) .
  • Database Mining : Leverage tools like BKMS_METABOLIC or REAXYS to predict biotransformation pathways .

Analytical and Application-Focused Questions

Q. Which advanced techniques quantify trace impurities in benzoic acid-ethoxymethoxyethanol mixtures?

  • Methodological Answer :
  • LC-MS/MS : Detect impurities at ppm levels using MRM (multiple reaction monitoring) mode .
  • Headspace GC-MS : Identify volatile byproducts (e.g., residual ethylene oxide) .
  • ICP-OES : Screen for metal catalysts (e.g., cobalt/manganese residues) .

Q. What role does 2-(ethoxymethoxy)ethanol play in drug delivery systems?

  • Methodological Answer :
  • Solubilization : Enhances aqueous solubility of hydrophobic drugs via micelle formation .
  • Permeation Studies : Use Franz diffusion cells to evaluate transdermal delivery efficiency .
  • Stability Testing : Monitor ester hydrolysis under physiological pH (7.4) using accelerated stability protocols .

Data Interpretation and Validation

Q. How should researchers validate conflicting thermal stability data for ethoxymethoxyethanol-containing compounds?

  • Methodological Answer :
  • DSC/TGA : Perform differential scanning calorimetry and thermogravimetric analysis to determine decomposition temperatures .
  • Kinetic Studies : Apply the Arrhenius equation to extrapolate shelf-life under storage conditions .
  • Reproducibility : Replicate experiments across multiple labs to account for instrumental variability .

Q. What computational tools predict the reactivity of benzoic acid-ethoxymethoxyethanol derivatives in novel reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies .
  • Machine Learning : Train models on REAXYS datasets to predict coupling efficiency .
  • Retrosynthesis Software : Tools like Pistachio suggest feasible synthetic routes based on existing patents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.